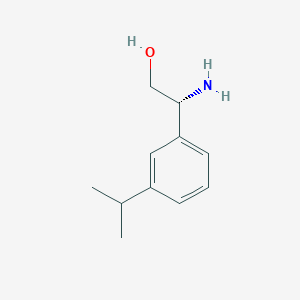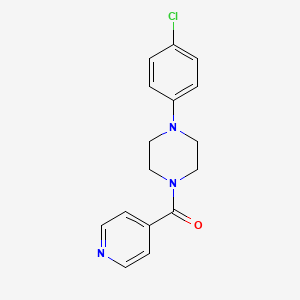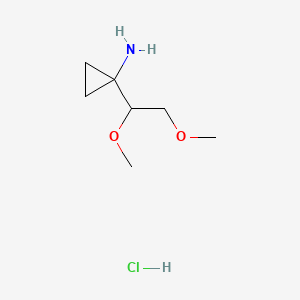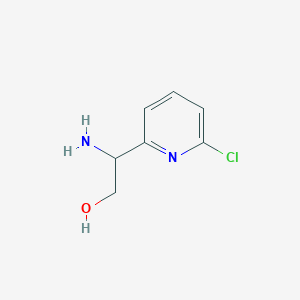
5-Isopropoxy-2-(tributylstannyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a propan-2-yloxy group and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 5-(propan-2-yloxy)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, such as bromides or iodides, and bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include pyrimidine derivatives with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: Products include tin oxides and other oxidized tin compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various pyrimidine derivatives and other heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It can be used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways or receptors.
Mecanismo De Acción
The mechanism of action of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine depends on the specific reactions it undergoes. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
5-(propan-2-yloxy)-2-(trimethylsilyl)pyrimidine: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
5-(propan-2-yloxy)-2-(triethylgermyl)pyrimidine: Similar structure but with a triethylgermyl group instead of a tributylstannyl group.
Uniqueness
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs
Propiedades
Fórmula molecular |
C19H36N2OSn |
|---|---|
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
tributyl-(5-propan-2-yloxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2O.3C4H9.Sn/c1-6(2)10-7-3-8-5-9-4-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
LYURMXGTUDIDBU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)








![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)


